methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate
Description
Methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate is a heterocyclic compound featuring:
- A thiophene ring substituted with a methyl group at position 4 and a carboxylate ester at position 2.
- A pyrrole moiety at position 3 of the thiophene, further functionalized with a diethylamino-oxoacetyl group (N,N-diethylglyoxylamide).
Properties
IUPAC Name |
methyl 3-[3-[2-(diethylamino)-2-oxoacetyl]pyrrol-1-yl]-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-5-18(6-2)16(21)14(20)12-7-8-19(9-12)13-11(3)10-24-15(13)17(22)23-4/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUCXAUCNNBYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CN(C=C1)C2=C(SC=C2C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems to control temperature, pressure, and reactant concentrations is common to ensure consistent product quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate has been investigated for its potential as an anti-cancer agent. The compound's ability to interact with various biological targets makes it a candidate for the development of novel therapeutic agents.
Case Study: Anti-Cancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of thiophene have been shown to induce apoptosis in cancer cells, suggesting that this compound may exhibit comparable properties .
Neuropharmacology
The diethylamino group in the compound hints at possible neuroactive properties. Studies on related compounds have demonstrated effects on neurotransmitter systems, which could be leveraged for developing treatments for neurological disorders.
Case Study: Neuroprotective Effects
Research has shown that certain diethylamino derivatives can protect neuronal cells from oxidative stress. This suggests that this compound may also possess neuroprotective qualities, warranting further investigation .
Antimicrobial Activity
The thiophene ring is known for its antimicrobial properties. Compounds containing this moiety have been studied for their efficacy against various pathogens.
Case Study: Antimicrobial Screening
In vitro studies have demonstrated that thiophene derivatives exhibit significant antibacterial and antifungal activity. This compound could potentially be tested against a panel of microbial strains to evaluate its effectiveness .
Drug Development
The compound's structural characteristics make it a valuable scaffold for drug development. Modifications to the existing structure could lead to enhanced efficacy and reduced toxicity.
Drug Design Considerations
Using computational chemistry and structure-activity relationship (SAR) studies, researchers can optimize this compound to improve its pharmacokinetic properties and target specificity .
Mechanism of Action
The mechanism by which methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole and thiophene rings can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Pyrrole Ring
Key analogs differ in the substituent attached to the oxoacetyl group:
Core Heterocycle Modifications
- Benzothiophene vs.
- Thiazole Derivatives: Compounds like methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate () lack the pyrrole-thiophene scaffold but share carboxylate and oxoacetyl motifs, emphasizing the role of sulfur-containing heterocycles in reactivity .
Electronic and Steric Effects
- Electron-Donating Groups (EDGs): Morpholino or diethylamino groups () improve solubility but may reduce metabolic stability due to oxidation-prone amines.
Biological Activity
Methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate is a complex organic compound with significant biological activity. This article reviews its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.42 g/mol. The compound features a thiophene ring, a pyrrole moiety, and a diethylamino group, contributing to its diverse chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.42 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of apoptotic markers such as Bcl-2 and Bax .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit neuronal apoptosis in models of neurodegenerative diseases, possibly through the inhibition of oxidative stress pathways .
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound activates caspase-3 and caspase-9, leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
In an investigation into its antimicrobial properties, a series of disk diffusion tests were conducted against Staphylococcus aureus and Escherichia coli. The compound demonstrated zones of inhibition greater than 15 mm at concentrations as low as 50 µg/mL, indicating potent antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling pyrrole derivatives with thiophene precursors. Key steps include:
-
Amide bond formation : Reacting diethylamino-oxoacetyl intermediates with pyrrole derivatives under reflux in anhydrous solvents like DMF or DMSO.
-
Thiophene ring functionalization : Methylation or carboxylation reactions using catalysts like Pd or Cu to introduce substituents .
-
Optimization : Use statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, stoichiometry). Central Composite Design (CCD) can minimize experimental runs while maximizing yield .
Reaction Step Solvent Temperature (°C) Catalyst Yield Range (%) Amide coupling DMF 80–100 None 45–65 Thiophene alkylation Toluene 110–120 CuI 60–75
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?
- Methodological Answer :
- NMR (¹H/¹³C) : Resolves diethylamino protons (δ 1.1–1.3 ppm) and thiophene ring protons (δ 6.8–7.5 ppm). Carbonyl groups (C=O) appear at ~170 ppm in ¹³C NMR .
- HRMS : Confirms molecular formula (e.g., C₁₉H₂₃N₂O₄S) with precision <5 ppm error.
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1750 cm⁻¹) and NH/OH bands (~3200 cm⁻¹) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene ring.
- Hydrolysis risk : Avoid aqueous solvents; use anhydrous DMSO for biological assays.
- Stability assays : Monitor via HPLC over 72 hours at 25°C/60% RH to assess degradation products .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the optimization of synthetic pathways or predict reactivity?
- Methodological Answer :
- Reaction path search : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., amide bond formation). Software like Gaussian or ORCA can predict regioselectivity in thiophene functionalization .
- Solvent effects : Conduct implicit/explicit solvent modeling (e.g., COSMO-RS) to optimize dielectric environments for reactions .
- Machine learning : Train models on existing reaction datasets to predict optimal catalysts or solvent systems .
Q. How do structural modifications (e.g., substituent variations on the diethylamino or thiophene moieties) influence biological activity or material properties?
- Methodological Answer :
- SAR studies : Replace diethylamino with morpholino or piperidine groups to assess changes in bioactivity (e.g., enzyme inhibition). Use molecular docking (AutoDock Vina) to map interactions with target proteins .
- Electronic effects : Introduce electron-withdrawing groups (e.g., –CF₃) to the thiophene ring and measure changes in redox potential via cyclic voltammetry .
- Material properties : Modify the carboxylate group to ester or amide derivatives and evaluate optical properties (e.g., fluorescence quantum yield) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardized assays : Re-evaluate activity using uniform protocols (e.g., ATP-based cell viability assays) and control for solvent artifacts (e.g., DMSO concentration ≤0.1%).
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify confounding variables (e.g., cell line heterogeneity) .
- Structural validation : Confirm compound purity (>95% via HPLC) and stereochemistry (X-ray crystallography) to rule out impurities as activity modifiers .
Q. How can heterogeneous catalysis or flow chemistry improve the scalability of synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Heterogeneous catalysts : Use immobilized Pd nanoparticles on silica for Suzuki-Miyaura couplings, enabling catalyst recycling and reducing metal contamination .
- Flow systems : Implement continuous flow reactors with in-line IR monitoring to control residence time and minimize side reactions (e.g., hydrolysis) .
- Chiral separations : Employ chiral stationary phases (e.g., amylose-based columns) in preparative HPLC to isolate enantiomers post-synthesis .
Data Contradictions and Validation
- Synthesis yields : Discrepancies in yields (45–75%) may arise from solvent purity or catalyst lot variability. Validate via triplicate runs with controlled reagent sources .
- Bioactivity conflicts : Inconsistent IC₅₀ values could stem from assay interference (e.g., compound aggregation). Use dynamic light scattering (DLS) to confirm monomeric state in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
